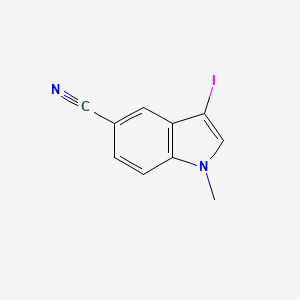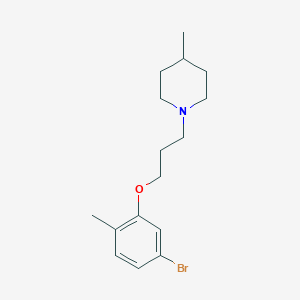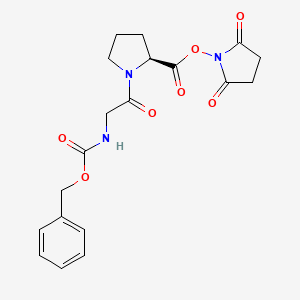
Z-Gly-pro-osu
Descripción general
Descripción
Z-Gly-Pro-OSu is a peptide compound . It is also known as Z-glycine N-succinimidyl ester . The empirical formula of this compound is C19H21N3O7 , and it has a molecular weight of 403.39 .
Synthesis Analysis
This compound is frequently used as a protecting group for amines, where the this compound group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C (N1CCC [C@H]1C (ON2C (CCC2=O)=O)=O)CNC (OCC3=CC=CC=C3)=O . The empirical formula is C19H21N3O7 . Physical and Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 403.39 . The storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación
Enzymology and Biochemistry
Z-Gly-pro-osu: se utiliza en ensayos enzimáticos para estudiar la actividad de las hidrolasas de peptidil-L-prolina C-terminal. Estas enzimas, que se encuentran en organismos como Aspergillus saitoi, desempeñan un papel crucial en la hidrólisis de los enlaces peptidil-L-prolina C-terminal, lo que es esencial para comprender el metabolismo de los péptidos ricos en prolina .
Investigación sobre la enfermedad celíaca
En el contexto de la enfermedad celíaca, This compound sirve como sustrato para las endopeptidasas de prolil (PEP). Estas enzimas son capaces de degradar los péptidos inmunogénicos del gluten, que son resistentes a la digestión y desencadenan respuestas inmunitarias en individuos genéticamente predispuestos. El estudio de la actividad de PEP utilizando This compound podría conducir a nuevos enfoques terapéuticos para la enfermedad celíaca .
Ciencia y tecnología de los alimentos
La aplicación de This compound se extiende a la ciencia de los alimentos, donde se utiliza para investigar enzimas que pueden desintoxicar el gluten en los productos alimenticios. Esto tiene implicaciones significativas para el desarrollo de alimentos sin gluten y la mejora de la calidad de vida de las personas con intolerancia al gluten o enfermedad celíaca .
Investigación de enzimas microbianas
This compound: es fundamental para identificar y caracterizar nuevas enzimas microbianas con capacidades de degradación del gluten. Al servir como sustrato para estas enzimas, ayuda en el descubrimiento de posibles aplicaciones en el procesamiento de alimentos y los productos farmacéuticos .
Bioquímica vegetal
En bioquímica vegetal, This compound se utiliza para estudiar las enzimas de escisión post-prolina (PPCE). Estas enzimas son similares a las PEP de mamíferos y microbianas y tienen funciones importantes en el metabolismo vegetal y la respuesta al estrés ambiental .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of Z-Gly-pro-osu is Fibroblast Activation Protein-α (FAPα) . FAPα is a type II integral serine protease that is specifically expressed by activated fibroblasts . It is uniquely expressed by reactive stromal fibroblasts in most human epithelial tumors . FAPα also has prolyl peptidase and endopeptidase activities . Therefore, FAPα is increasingly considered as a potential pan-tumor target for the design of tumor-targeted prodrugs .
Mode of Action
This compound is a prodrug that is activated by FAPα . The compound is conjugated with a FAPα-specific dipeptide (Z-Gly-Pro) to develop a targeted prodrug . The prodrug can effectively release the active drug after incubation with FAPα . The released drug then interacts with its targets, leading to changes that result in its anti-tumor effects .
Biochemical Pathways
The activation of this compound by FAPα influences several biochemical pathways. FAPα overexpression promotes tumor development and metastasis by influencing extracellular matrix remodeling, intracellular signaling, angiogenesis, epithelial-to-mesenchymal transition, and immunosuppression .
Pharmacokinetics
Prodrugs like this compound are designed to improve the bioavailability of the active drug . They are typically stable in the bloodstream and become activated in the target tissues, which can enhance the delivery and effectiveness of the active drug .
Result of Action
The activation of this compound results in significant anti-tumor effects. For instance, it has been shown to have similar anti-tumor efficacy to the active drug in mice with 4T1 tumors, without apparent cardiotoxic effects . The prodrug strategy based on FAPα activation is expected to achieve targeted delivery of anti-tumor agents .
Action Environment
The action of this compound is influenced by the presence of FAPα, which is specifically expressed in tumor tissues . This allows the prodrug to be selectively activated in the tumor environment, enhancing its efficacy and stability . .
Análisis Bioquímico
Biochemical Properties
Z-Gly-pro-osu plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as an activating agent, facilitating the formation of peptide bonds between amino acids. This compound interacts with various enzymes and proteins, including fibroblast activation protein-alpha (FAP-alpha), which is a serine protease specifically expressed in tumor-associated fibroblasts . The interaction between this compound and FAP-alpha is significant as it allows for the selective delivery of therapeutic agents to tumor cells. Additionally, this compound is hydrolyzed by FAP-alpha, leading to the release of active therapeutic agents .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In tumor cells, particularly those expressing high levels of FAP-alpha, this compound facilitates the targeted delivery of therapeutic agents, enhancing their cytotoxic effects . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in human breast cancer cells with high levels of FAP-alpha expression, this compound-conjugated prodrugs exhibit significant cytotoxicity . This targeted approach minimizes the impact on normal cells, thereby reducing potential side effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FAP-alpha, leading to the hydrolysis of the compound and the subsequent release of active therapeutic agents . This interaction is facilitated by the binding of this compound to the active site of FAP-alpha, resulting in the cleavage of the ester bond and the release of the active drug. This process not only enhances the specificity of drug delivery to tumor cells but also reduces the systemic toxicity of the therapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH. Studies have shown that this compound remains stable in plasma and in the homogenates of FAP-alpha-negative normal tissues, such as the heart and kidney . In the presence of FAP-alpha, this compound is rapidly hydrolyzed, leading to the release of active therapeutic agents. Long-term studies have demonstrated that the use of this compound-conjugated prodrugs results in sustained anti-tumor activity with minimal adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving tumor-bearing mice, higher doses of this compound-conjugated prodrugs have been shown to enhance anti-tumor activity without causing significant toxicity . At extremely high doses, some adverse effects, such as weight loss, have been observed. These findings suggest that while this compound is effective in targeting tumor cells, careful consideration of dosage is essential to minimize potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation. The compound interacts with enzymes such as dipeptidyl peptidase 4 (DPP4), which catalyzes the cleavage of dipeptides . This interaction influences metabolic flux and metabolite levels, particularly in the context of immune responses and inflammation . The modulation of these pathways by this compound contributes to its therapeutic efficacy and specificity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with specific transporters that mediate its uptake into cells . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with binding proteins and other cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target proteins and enzymes . This localization is facilitated by targeting signals and post-translational modifications that guide this compound to its site of action. The precise subcellular localization of this compound enhances its therapeutic efficacy and minimizes off-target effects .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7/c23-15-8-9-16(24)22(15)29-18(26)14-7-4-10-21(14)17(25)11-20-19(27)28-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,20,27)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEIDHODHKSHNL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



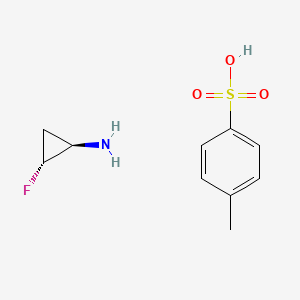


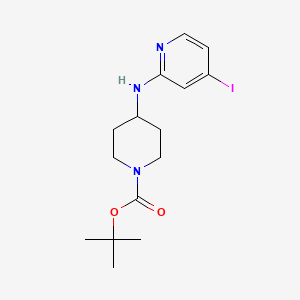

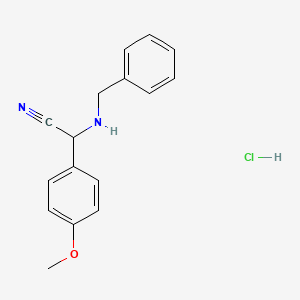



![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)
